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Introduction
GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase R

(PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical regulator of the Unfolded Protein

Response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the

accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). PERK is one

of the three primary sensors of ER stress, and its activation leads to the phosphorylation of the

eukaryotic initiation factor 2 alpha (eIF2α). This event, in turn, attenuates global protein

synthesis to reduce the protein load on the ER and selectively translates key transcription

factors like ATF4, which orchestrate the expression of genes involved in stress adaptation and,

under prolonged stress, apoptosis.[3][4][5] Given the role of ER stress in various pathologies,

including cancer and neurodegenerative diseases, selective PERK inhibition by molecules like

GSK2656157 presents a promising therapeutic strategy.[3][4][6] This technical guide provides

a comprehensive overview of GSK2656157, including its mechanism of action, quantitative

data, detailed experimental protocols, and visualizations of relevant biological pathways and

workflows.

Chemical Properties and Structure
GSK2656157, with the IUPAC name 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-

fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone, is a synthetic small molecule.[7]

Its development was an optimization of a first-in-class PERK inhibitor, GSK2606414, with a
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strategy focused on decreasing lipophilicity to improve physical and pharmacokinetic

properties.[3][8]

Property Value Reference

Molecular Formula C23H21FN6O [7]

Molecular Weight 416.45 Da [7][9]

CAS Number 1337532-29-2 [7]

Purity >98% [7]

Solubility Soluble in DMSO to 50 mM [7]

Mechanism of Action and the PERK Signaling
Pathway
GSK2656157 acts as an ATP-competitive inhibitor of the PERK kinase domain.[1][2] Under

conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin protein)

dissociates from the luminal domain of PERK, leading to its dimerization and

autophosphorylation, and subsequent activation. Activated PERK then phosphorylates eIF2α at

Serine 51.[3][4] This phosphorylation event has two major consequences:

Global Translation Attenuation: Phosphorylated eIF2α (p-eIF2α) inhibits the guanine

nucleotide exchange factor eIF2B, which is essential for the formation of the translation

initiation complex. This leads to a general shutdown of protein synthesis, thereby reducing

the influx of new proteins into the ER.[3]

Preferential Translation of ATF4: While global translation is suppressed, the translation of

certain mRNAs, most notably Activating Transcription Factor 4 (ATF4), is enhanced. ATF4 is

a transcription factor that upregulates the expression of genes involved in amino acid

metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription

factor CHOP (C/EBP homologous protein).[3][5][6]

By inhibiting the kinase activity of PERK, GSK2656157 prevents the phosphorylation of eIF2α

and the subsequent downstream signaling events. This blocks the adaptive mechanisms of the
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UPR, which can be therapeutically exploited in diseases like cancer where tumor cells rely on

the UPR to survive in the harsh, nutrient-deprived, and hypoxic tumor microenvironment.[3][4]

Endoplasmic Reticulum

Cytosol

ER Stress
(Unfolded Proteins)

BiP
sequesters

PERK (inactive)
inhibits

p-PERK (active)
autophosphorylation

eIF2αphosphorylates p-eIF2α

ATF4

preferentially
translates

Global Protein
Synthesis

inhibits

Stress Response Genes
(e.g., CHOP)

activates
transcription

GSK2656157
inhibits

Click to download full resolution via product page

Caption: The PERK signaling pathway under ER stress and its inhibition by GSK2656157.

Quantitative Data
In Vitro Potency and Selectivity
GSK2656157 demonstrates high potency for PERK with an IC50 of 0.9 nM in cell-free assays.

[1][2][7] It exhibits significant selectivity, being over 500-fold more selective for PERK compared

to a panel of 300 other kinases.[1][7]

Target IC50 (nM) Reference

PERK (EIF2AK3) 0.9 [1][2]

HRI (EIF2AK1) 460

PKR (EIF2AK2) >1000 [3]

GCN2 (EIF2AK4) >1000 [3]

Cellular Activity
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In cellular assays, GSK2656157 effectively inhibits ER stress-induced PERK

autophosphorylation and the phosphorylation of its substrate eIF2α, with a corresponding

decrease in the downstream effectors ATF4 and CHOP. The IC50 for these cellular effects is in

the range of 10-30 nM.[1][10]

Cell Line Assay IC50 Reference

A549

Inhibition of

thapsigargin-induced

PERK

autophosphorylation

~30 nM [1]

BxPC3

Inhibition of ER

stress-induced p-

eIF2α, ATF4, and

CHOP

10-30 nM [1][10]

Pharmacokinetic Parameters
Pharmacokinetic studies in various species have shown that GSK2656157 is orally

bioavailable with low to moderate clearance.[3]

Species Route T1/2 (h)
Cmax
(µM)

AUC
(µM*h)

F (%)
Referenc
e

Mouse
p.o. (50

mg/kg)
1.25 10.3 29.8 68 [3]

Rat
p.o. (10

mg/kg)
1.4 2.9 8.3 75 [3]

Dog
p.o. (5

mg/kg)
4.8 1.2 7.9 100 [3]

In Vivo Efficacy
Oral administration of GSK2656157 has demonstrated dose-dependent tumor growth inhibition

in multiple human tumor xenograft models.[3][10]
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Xenograft
Model

Mouse Strain Treatment
Tumor Growth
Inhibition (%)

Reference

BxPC3

(pancreatic)
Nude 150 mg/kg, b.i.d. ~100 [10]

HPAC

(pancreatic)
SCID 150 mg/kg, b.i.d. ~80 [10]

Capan-2

(pancreatic)
SCID 150 mg/kg, b.i.d. ~54 [10]

NCI-H929

(myeloma)
SCID 150 mg/kg, b.i.d. ~114 [10]

Experimental Protocols
In Vitro Kinase Assay for PERK Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of GSK2656157
against the PERK kinase.

Materials:

Recombinant GST-tagged PERK (catalytic domain)

Recombinant His-tagged full-length eIF2α

GSK2656157

ATP

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

[γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)

384-well plates

Plate reader capable of luminescence or radioactivity detection
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Procedure:

Prepare a serial dilution of GSK2656157 in DMSO.

In a 384-well plate, add the kinase buffer, recombinant PERK enzyme, and the GSK2656157
dilution (or DMSO for control).

Initiate the kinase reaction by adding a mixture of recombinant eIF2α substrate and ATP

(with a tracer amount of [γ-33P]ATP if using the radioactive method).

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction. For the radioactive assay, this can be done by adding EDTA or spotting

the reaction mixture onto a phosphocellulose membrane. For the ADP-Glo™ assay, follow

the manufacturer's protocol for adding the ADP-Glo™ reagent.

Detect the signal. For the radioactive assay, wash the membrane and quantify the

incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure

the luminescence using a plate reader.

Calculate the percent inhibition for each GSK2656157 concentration relative to the DMSO

control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay for PERK Pathway
Activation
This protocol outlines the steps to assess the effect of GSK2656157 on the PERK signaling

pathway in cultured cells.

Materials:

Cell line of interest (e.g., BxPC-3)

Complete cell culture medium

ER stress inducer (e.g., thapsigargin or tunicamycin)

GSK2656157
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer apparatus and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-

CHOP, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of GSK2656157 (or DMSO as a vehicle

control) for 1-2 hours.

Induce ER stress by adding thapsigargin (e.g., 1 µM) or tunicamycin (e.g., 5 µg/mL) to the

media and incubate for the desired time (e.g., 2-6 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b612095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the ECL substrate and visualize the protein bands using an imaging system.

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Human Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of

GSK2656157 in a mouse xenograft model.

Materials:

Human tumor cell line (e.g., BxPC-3)

Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old)

Matrigel (optional, for some cell lines)

GSK2656157

Vehicle for oral gavage (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

Calipers

Animal balance

Procedure:

Culture the tumor cells to a sufficient number.

Harvest the cells and resuspend them in sterile PBS or a mixture with Matrigel.

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
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Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Administer GSK2656157 (e.g., 50 or 150 mg/kg) or vehicle to the respective groups via oral

gavage, typically twice daily (b.i.d.).

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor

volume using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as a measure of toxicity.

Continue the treatment for the planned duration (e.g., 21-28 days).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle

control group.

Visualizations
Experimental Workflow for In Vitro Cellular Assay
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Caption: Workflow for assessing GSK2656157 activity in a cellular context.

Experimental Workflow for In Vivo Xenograft Study
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Caption: Workflow for an in vivo efficacy study of GSK2656157 in a xenograft model.
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Conclusion
GSK2656157 is a valuable research tool and a potential therapeutic agent that allows for the

specific interrogation of the PERK branch of the Unfolded Protein Response. Its high potency

and selectivity, coupled with its oral bioavailability, make it suitable for both in vitro and in vivo

studies. The data and protocols presented in this guide provide a solid foundation for

researchers and drug development professionals to design and execute experiments aimed at

further elucidating the role of PERK in health and disease and exploring the therapeutic

potential of its inhibition. As with any targeted therapy, careful consideration of on-target

toxicities, such as effects on pancreatic function, is crucial in the translation of PERK inhibitors

to clinical applications.[3][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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